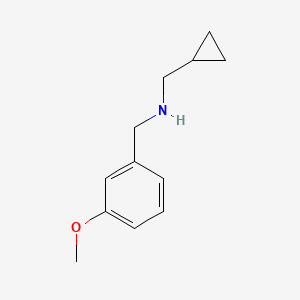

N-(Cyclopropylmethyl)-3-methoxy-benzylamine

Description

N-(Cyclopropylmethyl)-3-methoxy-benzylamine is a secondary amine featuring a cyclopropylmethyl group attached to a benzylamine backbone substituted with a methoxy group at the 3-position. For instance, cyclopropylmethyl-containing amines are synthesized via reactions between cyclopropylmethyl halides and amines or through metal-catalyzed processes .

Properties

IUPAC Name |

1-cyclopropyl-N-[(3-methoxyphenyl)methyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-14-12-4-2-3-11(7-12)9-13-8-10-5-6-10/h2-4,7,10,13H,5-6,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQSWYNHNVHVTHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNCC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Cyclopropylmethylation: The synthesis begins with the preparation of cyclopropylmethyl bromide, which can be achieved through the reaction of cyclopropylmethanol with hydrobromic acid.

Formation of Benzylamine Derivative: The next step involves the reaction of 3-methoxybenzylamine with cyclopropylmethyl bromide in the presence of a base such as sodium hydride or potassium carbonate. This nucleophilic substitution reaction results in the formation of N-(Cyclopropylmethyl)-3-methoxy-benzylamine.

Industrial Production Methods: Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(Cyclopropylmethyl)-3-methoxy-benzylamine can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

Substitution: The benzylamine moiety can participate in various substitution reactions, such as halogenation or nitration, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Secondary amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemical Synthesis and Intermediate Applications

N-(Cyclopropylmethyl)-3-methoxy-benzylamine serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including:

- Oxidation : This compound can be oxidized to form N-oxide derivatives.

- Reduction : It can be reduced to generate corresponding amine derivatives.

- Substitution : The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Table 1: Common Reactions of this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Formation of N-oxide derivatives | Hydrogen peroxide, peracids |

| Reduction | Conversion to amine derivatives | Lithium aluminum hydride, sodium borohydride |

| Substitution | Replacement of the methoxy group | Sodium methoxide, potassium tert-butoxide |

Research indicates that this compound exhibits potential biological activities, particularly as a selective agonist at serotonin receptors. This activity is significant for its implications in treating psychiatric disorders.

Selectivity for Serotonin Receptors

Recent studies have demonstrated that this compound shows notable selectivity for the 5-HT2C receptor, with an effective concentration (EC50) around 24 nM. This high selectivity suggests its potential as a therapeutic agent in managing conditions like anxiety and depression.

| Compound Name | EC50 (nM) | Selectivity (5-HT2C vs 5-HT2B) | Mechanism of Action |

|---|---|---|---|

| This compound | 24 | High | Gq signaling preference |

| (+)-19 | 24 | Full selectivity | Gq-mediated signaling |

| (+)-15a | 23 | High | Gq-biased agonism |

Case Studies on Antipsychotic Activity

Behavioral models have shown that compounds similar to this compound exhibit antipsychotic-like effects. For example, in models of amphetamine-induced hyperactivity, these compounds significantly reduced hyperactivity, indicating their potential utility in managing schizophrenia symptoms.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the cyclopropylmethyl and methoxy-benzyl moieties can influence both potency and selectivity at serotonin receptors. Altering substituents on the benzene ring enhances receptor affinity and pharmacokinetic properties.

Table 3: Structure-Activity Relationship Insights

| Modification | Effect on Potency | Effect on Selectivity |

|---|---|---|

| Cyclopropylmethyl substitution | Increased binding affinity | Enhanced specificity |

| Methoxy group alteration | Variable effects on activity | Depends on substituent type |

Industrial Applications

Beyond its biological implications, this compound is utilized in the production of agrochemicals and other industrial chemicals. Its role as an intermediate in synthetic pathways makes it vital for developing new materials and compounds.

Mechanism of Action

The mechanism of action of N-(Cyclopropylmethyl)-3-methoxy-benzylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclopropylmethyl group can influence the compound’s binding affinity and selectivity, while the methoxy group may affect its pharmacokinetic properties.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Functional Group Variations

(a) N-(Cyclopropylmethyl)-N-(hex-1-en-3-yl)-4-methylbenzenesulfonamide (6i)

- Structure : Incorporates a sulfonamide group instead of benzylamine.

- Synthesis : Rhodium-catalyzed (3+1+2) cycloaddition .

- Applications : Used in carbonylative C–C bond activation, highlighting the role of cyclopropylmethyl groups in stabilizing transition-metal intermediates .

(b) N-(2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl) phenyl)-3-(N-(cyclopropylmethyl)benzamido)-2-methoxy-benzamide (12a)

- Structure : Benzamide derivative with a cyclopropylmethyl group and methoxy substituent.

- Applications : Exhibits insecticidal activity, suggesting that the methoxy group enhances binding to biological targets .

(c) N-benzyl-3-methoxy-1-propanamine hydrochloride

Physicochemical Properties

Biological Activity

N-(Cyclopropylmethyl)-3-methoxy-benzylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, structure-activity relationships, and applications in drug development, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a cyclopropylmethyl group and a methoxy substituent on a benzylamine backbone. The unique structural elements contribute to its reactivity and biological interactions:

- Cyclopropylmethyl Group : Influences binding affinity and selectivity towards various biological targets.

- Methoxy Group : Modulates pharmacokinetic properties, potentially enhancing solubility and membrane permeability.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors:

- Receptor Interaction : The compound has been studied for its agonistic and antagonistic effects on various receptors, notably in the central nervous system (CNS) where it may influence neurotransmitter pathways.

- Enzyme Modulation : It is explored for its potential to inhibit or activate enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions such as cancer or neurodegenerative diseases.

Structure-Activity Relationship (SAR)

Research into the SAR of related compounds has provided insights into optimizing the biological activity of this compound:

- Substituent Variations : Studies indicate that modifications to the methoxy group or the introduction of halogen atoms can significantly alter the compound's potency. For instance, compounds with fluorine substitutions exhibit enhanced stability and lipophilicity, making them more effective in biological assays .

- Comparative Analysis : A comparative analysis with structurally similar compounds reveals that variations in substituents can lead to differences in receptor selectivity and efficacy. For example, N-(Cyclopropylmethyl)-3-fluoro-benzylamine shows distinct activity profiles compared to its chloro or methyl counterparts.

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound and related compounds:

Case Studies

- Antipsychotic Activity : In a study focused on antipsychotic drug development, this compound demonstrated significant efficacy at the 5-HT2C receptor, showing promise as a lead compound for further exploration in treating mood disorders .

- Cancer Research : Preliminary findings suggest that derivatives of this compound may have anti-cancer properties, particularly against pancreatic cancer cells. The incorporation of a benzylamine group into cyclopropylmethylphosphonate frameworks has shown encouraging results at low micromolar concentrations .

Q & A

Q. What are the optimal synthetic routes for N-(Cyclopropylmethyl)-3-methoxy-benzylamine, and how can reaction yields be improved?

- Methodological Answer : The synthesis of This compound derivatives typically involves multi-step reactions. For example, cyclopropylmethyl groups can be introduced via nucleophilic substitution or reductive amination. A related protocol () achieved an 85% yield by reacting cyanopyrazole derivatives with cyclopropylmethylamine in the presence of a base like triethylamine. Yield optimization often requires:

- Temperature control : Maintaining 0–25°C during exothermic steps.

- Purification : Using column chromatography or recrystallization (e.g., hexane/ethyl acetate mixtures).

- Monitoring : Thin-layer chromatography (TLC) to track intermediates .

Q. How can this compound be characterized structurally?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- 1H-NMR : Key signals include δ 3.18–3.58 ppm (cyclopropylmethyl CH2), δ 3.78 ppm (methoxy OCH3), and aromatic protons at δ 6.28–8.82 ppm ().

- LCMS : Confirm molecular weight (e.g., observed mass 517.1 for a related benzamide derivative) .

- Elemental analysis : Validate purity (>95%) for publication-ready data.

Advanced Research Questions

Q. What challenges arise in resolving stereochemical ambiguities in this compound derivatives?

- Methodological Answer : Cyclopropane rings and benzylamine moieties introduce conformational rigidity, complicating stereochemical analysis. Advanced strategies include:

- X-ray crystallography : Resolve absolute configuration (e.g., as done for N-cyclohexyl-3-hydroxy-4-methoxybenzamide in ).

- NOESY NMR : Detect spatial proximity of protons (e.g., cyclopropylmethyl CH2 to methoxy groups).

- Chiral chromatography : Separate enantiomers using columns like Chiralpak IA/IB .

Q. How do electronic effects of the methoxy group influence reactivity in further functionalization?

- Methodological Answer : The 3-methoxy group is electron-donating, directing electrophilic substitution to the para position. For example:

Q. What are the limitations of current biological activity assays for this compound analogs?

- Methodological Answer : While some analogs (e.g., sigma1 receptor ligands in ) show neuroactivity, common pitfalls include:

- Off-target effects : Use selectivity panels (e.g., kinase profiling).

- Metabolic instability : Assess microsomal half-life (e.g., human liver microsomes).

- Solubility : Optimize formulations using co-solvents (e.g., DMSO/PEG400) for in vivo studies .

Data Contradiction and Reproducibility

Q. How to address discrepancies in reported synthetic yields for this compound derivatives?

- Methodological Answer : Yield variations often stem from:

Q. Why do some this compound analogs show inconsistent receptor binding data?

- Methodological Answer : Discrepancies may arise from:

- Receptor subtype selectivity : Use subtype-specific assays (e.g., sigma1 vs. sigma2).

- Membrane permeability : Measure logP values (e.g., >3 for CNS penetration).

- Allosteric modulation : Employ functional assays (e.g., calcium flux) instead of radioligand binding alone .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.